Cas no 113807-34-4 (Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-)
113807-34-4 structure
Product Name:Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
CAS-Nr.:113807-34-4
MF:C30H40O8
MW:528.633810043335
CID:166378
PubChem ID:131752206
Update Time:2024-03-01
Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-,(3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
- artenolide
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-p
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione,3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-(9CI)
- Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-
- CHEBI:175952
- (3'S,3aS,6'S,7'S,9bS,10'S)-6,8,9,10'-tetrahydroxy-1',6,6',9,10'-pentamethylspiro[3a,4,5,8,9a,9b-hexahydroazuleno[4,5-b]uran-3,13'-4-oxatetracyclo[10.2.1.02,11.03,7]pentadec-2(11)-ene]-2,5'-dione
-
- Inchi: 1S/C30H40O8/c1-13-14-6-8-28(4,35)19-17-11-26(2,21(19)22(14)37-24(13)32)12-30(17)15-7-9-27(3,34)16-10-18(31)29(5,36)20(16)23(15)38-25(30)33/h10,13-15,17-18,20,22-23,31,34-36H,6-9,11-12H2,1-5H3/t13-,14-,15+,17?,18?,20?,22-,23-,26?,27?,28-,29?,30?/m0/s1
- InChI-Schlüssel: INWDFSUZZFAFBJ-HXCFRXSLSA-N
- Lächelt: O1C(C2([C@@H]3CCC(C)(C4=CC(C(C)(C4[C@@H]13)O)O)O)CC1(C)C3[C@@H]4[C@H]([C@H](C)C(=O)O4)CC[C@@](C)(C=3C2C1)O)=O
Berechnete Eigenschaften
- Genaue Masse: 528.27231823g/mol
- Monoisotopenmasse: 528.27231823g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1220
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topologische Polaroberfläche: 134Ų
Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel- Verwandte Literatur
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
113807-34-4 (Spiro[azuleno[4,5-b]furan-3(2H),8'-[7,10]methano[8H]benzo[6,7]cyclohepta[1,2-b]furan]-2,2'(3'H)-dione, 3a,3'a,4,4',5,5',6,6',7',8,9,9',9a,9b,10',10'b-hexadecahydro-6,6',8,9-tetrahydroxy-3',6,6',9,10'-pentamethyl-, (3'R,3aR,3'aR,6'R,9bR,10'bR)-rel-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge